molecular formula C13H16FNO2 B13631458 Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13631458
M. Wt: 237.27 g/mol
InChI Key: ALCQUDZOOLISGM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and pharmacological profiles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
  • Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
  • Ethyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate

Uniqueness

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate in drug design .

Biological Activity

Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate, also known as ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, is a chiral compound with the molecular formula C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : The initial step usually involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : The introduction of the 4-fluorophenyl group can be achieved through nucleophilic substitution reactions.
  • Esterification : The final step involves esterification to form the ethyl ester functionality.

The following table summarizes common reaction types and conditions used in the synthesis:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionSodium methoxideMethanol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, which may be relevant for therapeutic applications in treating diseases such as cancer and neurological disorders. Its mechanism of action likely involves modulation of specific receptors or enzymes, influencing biological pathways related to disease processes.
  • Receptor Binding : this compound has been investigated for its ability to bind to specific receptors. Computational docking studies suggest that modifications to its structure can significantly influence binding affinity to target proteins, which is crucial for drug design.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : In a study assessing various pyrrolidine derivatives, this compound demonstrated promising anticancer activity against multiple cancer cell lines. It was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound for further development in cancer therapy .
  • Neuropharmacological Effects : Research has indicated that this compound may exhibit neuropharmacological properties, potentially acting on neurotransmitter systems relevant to mood regulation and cognitive function. Its interaction with serotonin and dopamine receptors has been a focus of investigation .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table highlights notable examples:

Compound NameSimilarityUnique Features
Ethyl (3S,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylateSimilar structure but different stereochemistryDifferent biological activity due to stereochemistry
Ethyl (3S,4R)-pyrrolidine-3-carboxylic acidLacks the fluorophenyl groupPotentially different reactivity and biological properties
1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acidContains a tert-butyl group instead of ethylVariations in lipophilicity and biological activity

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCQUDZOOLISGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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